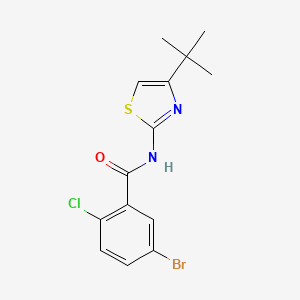

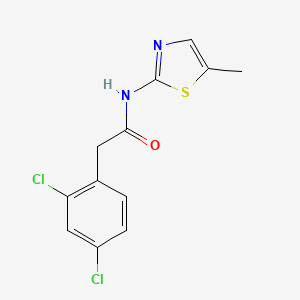

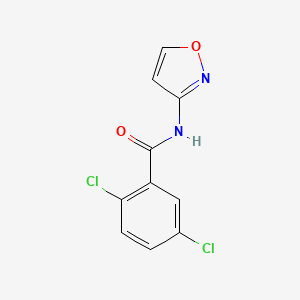

![molecular formula C16H16Cl2N4O B4432820 2-{4-[(2,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4432820.png)

2-{4-[(2,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “2-{4-[(2,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine” can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The piperazine ring is acetylated and attached to a 2,4-dichlorophenyl group .Applications De Recherche Scientifique

Pharmaceutical Research and Drug Development

Pyrimidine derivatives are integral to pharmaceutical research due to their therapeutic potential. They are commonly used as building blocks for drug development, particularly for their antimicrobial, antifungal, and antiviral properties . The dichlorophenyl group can contribute to the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.

Biocatalysis in Chiral Drug Synthesis

The compound’s structure is conducive to biocatalytic processes, which are essential in producing chiral drug intermediates. Biocatalysis is a green chemistry approach that utilizes natural catalysts, like enzymes, to produce pharmaceuticals with high selectivity and low environmental impact .

Agriculture: Pesticide and Herbicide Development

In agriculture, pyrimidine derivatives can be used to develop new pesticides and herbicides. Their structural adaptability allows them to be tailored for specific targets, potentially leading to more effective and environmentally friendly agricultural chemicals .

Industrial Chemical Synthesis

The dichlorophenyl group found in this compound is also relevant in industrial chemistry, where it may be used in the synthesis of dyes, resins, and other polymers. Its reactivity can be harnessed to create materials with desired properties for various applications .

Environmental Applications

Compounds like “2-{4-[(2,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine” can be studied for their environmental impact, particularly in the degradation of pollutants. Research in this area could lead to the development of better methods for detoxifying contaminated sites .

Biotechnological Research

In biotechnology, such compounds are valuable for their potential use in proteomics and genomics research. They can serve as analogs or inhibitors in biochemical pathways, helping to elucidate the function of various biomolecules .

Mécanisme D'action

Target of Action

It is structurally similar to compounds that targetenzymes in the cytochrome P450 family . These enzymes play a crucial role in the metabolism of drugs and the synthesis of cholesterol, steroids, and other lipids.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets bybinding to the active site of the enzyme, thereby modifying its activity .

Biochemical Pathways

Compounds that target cytochrome p450 enzymes can affect various biochemical pathways, includingdrug metabolism and the synthesis of cholesterol, steroids, and other lipids .

Pharmacokinetics

Compounds with similar structures are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .

Result of Action

By modulating the activity of cytochrome p450 enzymes, it could potentiallyalter the metabolism of drugs and the synthesis of various lipids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-{4-[(2,4-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N4O/c17-13-3-2-12(14(18)11-13)10-15(23)21-6-8-22(9-7-21)16-19-4-1-5-20-16/h1-5,11H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULURQUYCYSNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

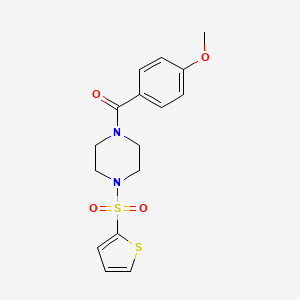

![1-[(4-isobutylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4432771.png)

![N-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)acetamide](/img/structure/B4432783.png)

![ethyl 2-[(4-ethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4432788.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-naphthamide](/img/structure/B4432799.png)